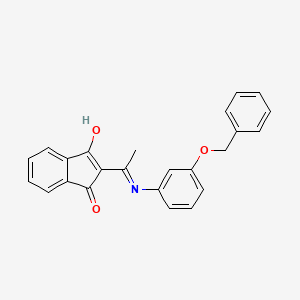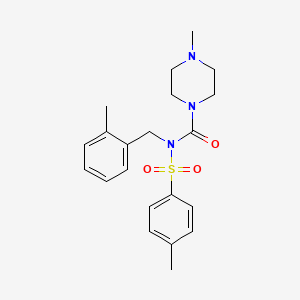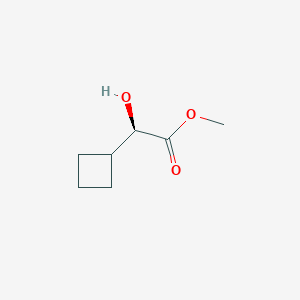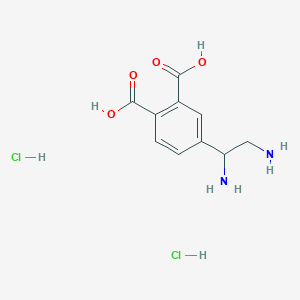
2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione, also known as DPI, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of NADPH oxidase, an enzyme that plays a crucial role in the production of reactive oxygen species (ROS) in phagocytic cells. DPI has been shown to have a range of biochemical and physiological effects, and it is considered to be a valuable tool for investigating the role of ROS in various biological processes.
Wirkmechanismus
2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione exerts its inhibitory effect on NADPH oxidase by binding to the enzyme's flavin-containing subunit, which is responsible for generating ROS. This prevents the formation of ROS and reduces oxidative stress in cells. In addition, this compound has been shown to inhibit the activation of protein kinase C, which is involved in the signaling pathways that lead to NADPH oxidase activation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of ROS and oxidative stress in cells, which has implications for a range of diseases and conditions, including inflammation, cardiovascular disease, and cancer. In addition, this compound has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione is its potency as an inhibitor of NADPH oxidase. It has been shown to be effective at low concentrations and is relatively easy to use in lab experiments. However, one limitation is that this compound can also inhibit other enzymes that are involved in ROS production, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione. One area of interest is the role of ROS in aging and age-related diseases. This compound could be used as a tool for investigating the mechanisms underlying these processes. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their efficacy. Finally, there is also potential for the development of new compounds that are more selective and potent inhibitors of NADPH oxidase.
Synthesemethoden
2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione can be synthesized through a multi-step process that involves the condensation of 3-phenyl-1-(phenylmethoxy)-2-propen-1-one with indane-1,3-dione in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to form the final compound.
Wissenschaftliche Forschungsanwendungen
2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione has been extensively used in scientific research as a tool for investigating the role of ROS in various biological processes. It has been shown to be effective in inhibiting NADPH oxidase activity in a range of cell types, including neutrophils, macrophages, and endothelial cells. This has led to its use in studies related to inflammation, oxidative stress, and cardiovascular disease.
Eigenschaften
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(3-phenylmethoxyphenyl)carbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-16(22-23(26)20-12-5-6-13-21(20)24(22)27)25-18-10-7-11-19(14-18)28-15-17-8-3-2-4-9-17/h2-14,26H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEGFJNXSPQCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC(=CC=C1)OCC2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2733187.png)
![2-[(2-Fluoroanilino)methyl]isoindole-1,3-dione](/img/structure/B2733188.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2733193.png)
![N,N-dimethyl-N'-[5-(4-methylsulfonylbenzoyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2733195.png)
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2733196.png)
![2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetohydrazide](/img/structure/B2733197.png)






